molecular formula C16H20N2O4 B4396231 N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide

N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide

Cat. No.: B4396231
M. Wt: 304.34 g/mol
InChI Key: SDGLQRQMXPTHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide, also known as MDMA, is a synthetic drug that has gained popularity in recent years due to its euphoric and empathogenic effects. MDMA is classified as a Schedule I drug in the United States, meaning it is illegal to manufacture, distribute, or possess. Despite its illegal status, MDMA has been the subject of extensive scientific research due to its potential therapeutic applications.

Mechanism of Action

N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide works by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. Serotonin is a neurotransmitter that regulates mood, appetite, and sleep, while dopamine and norepinephrine are involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes the release of oxytocin, a hormone that is involved in social bonding and trust. The effects of this compound can last for several hours, and users may experience feelings of euphoria, empathy, and increased sociability.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide has several advantages for use in lab experiments, including its ability to increase social behavior and reduce anxiety in animal models. However, there are also limitations to its use, including the potential for neurotoxicity and the fact that it is a controlled substance.

Future Directions

There are several potential future directions for research on N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide. One area of interest is the use of this compound-assisted psychotherapy for the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of non-neurotoxic analogs of this compound that could be used in therapeutic applications without the risk of adverse effects. Additionally, there is ongoing research into the mechanisms of action of this compound and its potential for use as a tool for understanding the neural basis of social behavior.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-N'-(cyclohexylmethyl)ethanediamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that this compound can be effective in treating post-traumatic stress disorder (PTSD), anxiety, and depression. This compound-assisted psychotherapy has been shown to improve treatment outcomes for individuals with PTSD, particularly in cases where traditional therapies have been ineffective.

Properties

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-(cyclohexylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(17-9-11-4-2-1-3-5-11)16(20)18-12-6-7-13-14(8-12)22-10-21-13/h6-8,11H,1-5,9-10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGLQRQMXPTHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.